
ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group, a nitrophenyl group, and an ester functional group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate can be synthesized via a Knoevenagel condensation reaction. This method involves the reaction of ethyl cyanoacetate with 4-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in ethanol as a solvent at room temperature, and the product is obtained after purification by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyanoacrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of adhesives and coatings due to its reactive cyano group.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and enzyme activities .
Comparison with Similar Compounds
Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate can be compared with other cyanoacrylates such as:
Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: Similar structure but lacks the methyl group at the 3-position.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains additional methoxy groups, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O4 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(17)13(9-15)10(2)8-11-4-6-12(7-5-11)16(18)19/h4-7H,3,8H2,1-2H3 |
InChI Key |
JCRWSWDLIUAFDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)CC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


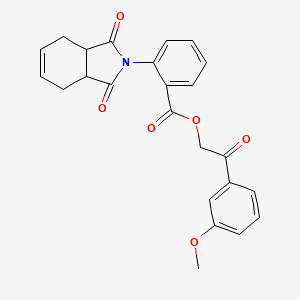
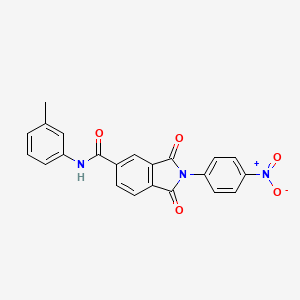
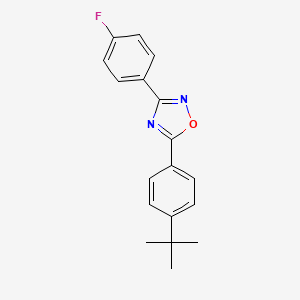
![2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
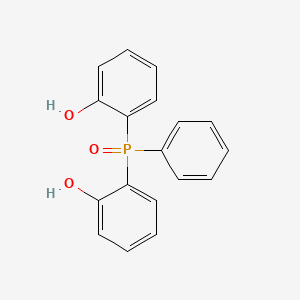
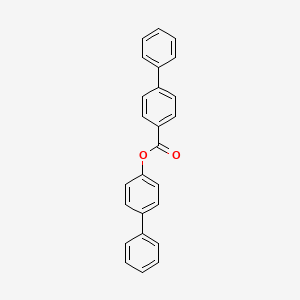
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463347.png)
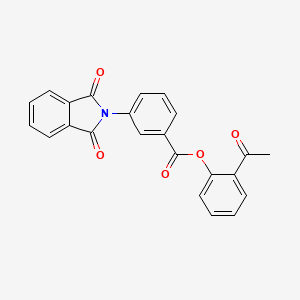
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12463363.png)
![(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12463371.png)
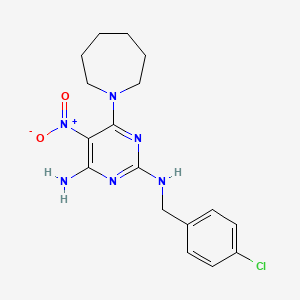

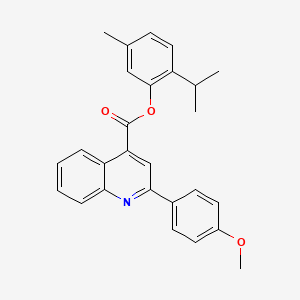
![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
